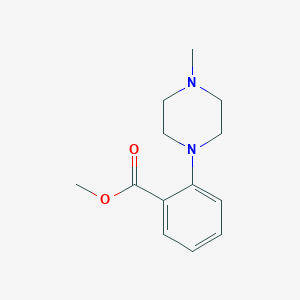

Methyl 2-(4-methylpiperazino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

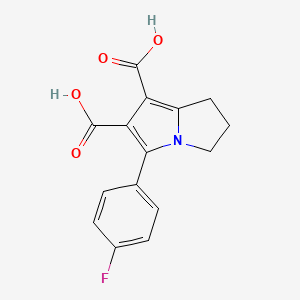

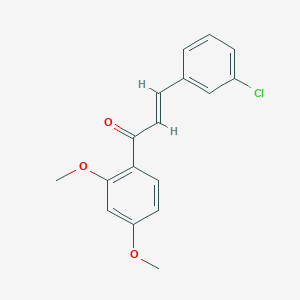

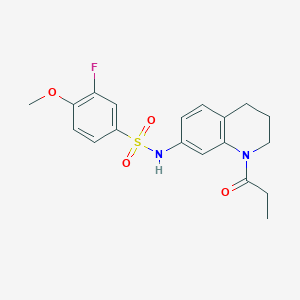

Methyl 2-(4-methylpiperazino)benzoate is a chemical compound that is part of a broader class of organic compounds featuring a benzoate ester functional group and a piperazine moiety. Piperazine derivatives are known for their biological activities and are often used in pharmaceuticals. The methylpiperazino group is a common structural motif in medicinal chemistry, as it can be found in various therapeutic agents, including antipsychotics, antihistamines, and vasodilators.

Synthesis Analysis

The synthesis of compounds related to methyl 2-(4-methylpiperazino)benzoate involves several steps, including intramolecular dehydration, cyclization, and reductive alkylation. For instance, the synthesis of 2-methyl-4-(4-methylpiperazin-1-yl) derivatives is achieved from starting materials such as 2-methylthiophene and phthalic anhydride, followed by key intermediate formations and subsequent cyclization reactions . Another related synthesis involves the direct reductive alkylation of 1-methylpiperazine using triacetoxy sodium borohydride to produce 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a precursor to the drug imatinib . Additionally, the synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride from 4-methylbenzoic acid involves bromination and amination steps .

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(4-methylpiperazino)benzoate has been elucidated using X-ray crystallography. For example, the crystal structure of methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate shows that the piperazine ring adopts a typical chair conformation, which is a common feature in piperazine-containing compounds . The crystallographic study provides detailed information about the molecular geometry, including bond lengths and angles, which are crucial for understanding the compound's reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of methyl 2-(4-methylpiperazino)benzoate and related compounds can be inferred from studies on similar molecules. For instance, methyl 2-benzoylamino-3-dimethylaminopropenoate reacts with various diketones to produce a range of substituted pyranones, indicating the potential of these compounds to undergo cycloaddition reactions . Moreover, the synthesis of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate involves a condensation reaction, which is a common synthetic route for the formation of hydrazone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl 2-(4-methylpiperazino)benzoate derivatives can be diverse, depending on the specific substituents and structural modifications. These properties include solubility, melting point, and stability, which are essential for the compound's application in various fields. For example, the synthesis and characterization of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride provide insights into its melting point and infrared spectroscopy data, which are indicative of its purity and identity . Additionally, the review of methyl-2-formyl benzoate highlights its importance as a precursor in organic synthesis due to its versatile reactivity and role in the preparation of bioactive molecules .

Wissenschaftliche Forschungsanwendungen

Crystallographic Analysis

Methyl 2-(4-methylpiperazino)benzoate has been studied in the context of crystallography. A study by Little, Jenkins, and Vaughan (2008) analyzed its crystal structure through X-ray diffraction analysis. This research contributes to the understanding of molecular conformations and intermolecular interactions in crystal engineering (Little, Jenkins, & Vaughan, 2008).

Phase Transition Studies

In a study related to crystal engineering, Johnstone et al. (2010) investigated the use of high pressure to induce a phase transition in structures related to methyl 2-(4-methylpiperazino)benzoate. This research highlights the impact of external conditions on the structural properties of chemical compounds (Johnstone et al., 2010).

Antimicrobial Applications

Research by Sahoo, Sharma, and Pattanayak (2010) explored the synthesis of novel 1,2,4-triazole derivatives using methyl benzoate and salicylate. The compounds were tested for their antimicrobial properties, demonstrating potential applications in the development of new antimicrobial agents (Sahoo, Sharma, & Pattanayak, 2010).

Larvicidal Properties

A study conducted by Mostafiz et al. (2022) investigated the larvicidal activity of methyl benzoate against mosquitoes. This research provides insights into the potential of methyl benzoate as an environmentally friendly agent for mosquito control (Mostafiz et al., 2022).

Indoor Air Quality Monitoring

Parkinson, Churchill, Wady, and Pawliszyn (2009) investigated the use of methyl benzoate as a biomarker for mold growth in indoor environments. This study contributes to the field of indoor air quality monitoring and the identification of potential health hazards (Parkinson, Churchill, Wady, & Pawliszyn, 2009).

Spectrochemical Analysis

Research by Şahin et al. (2015) focused on the synthesis and structural elucidation of a compound related to methyl benzoate using spectrochemical methods. This type of analysis is vital for understanding the chemical properties and potential applications of new compounds (Şahin et al., 2015).

Chemical Reduction Studies

King and Strojny (1982) examined the reduction of methyl benzoate on a catalyst, highlighting its potential role in chemical synthesis and catalytic processes (King & Strojny, 1982).

Safety and Hazards

Eigenschaften

IUPAC Name |

methyl 2-(4-methylpiperazin-1-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-14-7-9-15(10-8-14)12-6-4-3-5-11(12)13(16)17-2/h3-6H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGKFTBYGATDLZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-methylpiperazino)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methoxynaphthalene-2-carboxamide](/img/structure/B3009522.png)

![N-[[1-(2-Fluorophenyl)cyclobutyl]methyl]prop-2-enamide](/img/structure/B3009526.png)

![N-(5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B3009527.png)

![2-(4,5-dimethoxy-2-((4-phenylpiperazin-1-yl)sulfonyl)phenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3009528.png)

![ethyl 1-(4-methoxybenzyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3009533.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-cyano-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3009534.png)